REACTION_CXSMILES
|
S(=O)(O)[O-].[Na+].[CH3:6][CH:7]1[CH2:12][CH:11]([CH3:13])[CH2:10][C:9](=[O:14])[CH2:8]1.[C-:15]#[N:16].[K+]>O>[OH:14][C:9]1([C:15]#[N:16])[CH2:10][CH:11]([CH3:13])[CH2:12][CH:7]([CH3:6])[CH2:8]1 |f:0.1,3.4|
|
Name
|
|
Quantity
|
106.8 g
|
Type
|
reactant
|
Smiles
|
S([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
CC1CC(CC(C1)C)=O
|
Name
|
|
Quantity
|
67 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred for an additional 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is kept below 40° C. by means of a cold water bath
|
Type
|
CUSTOM
|
Details
|
the organic layer separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer extracted with 250 ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layer and ether solutions are dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated at reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1(CC(CC(C1)C)C)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 33.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |